molecular formula C26H25N3O2 B2932322 1-(2-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 846600-47-3

1-(2-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2932322
CAS No.: 846600-47-3
M. Wt: 411.505
InChI Key: VFNHRYFAQKZDGZ-UHFFFAOYSA-N
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Description

This compound is a benzimidazole-pyrrolidinone hybrid featuring a 2-methoxyphenyl group attached to the pyrrolidin-2-one core and a 2-methylphenylmethyl substituent on the benzimidazole nitrogen. Such hybrids are of interest in medicinal chemistry due to the benzimidazole moiety’s prevalence in bioactive molecules (e.g., antitumor and antimicrobial agents) and the pyrrolidinone scaffold’s role in enhancing solubility and bioavailability .

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-18-9-3-4-10-19(18)16-29-22-12-6-5-11-21(22)27-26(29)20-15-25(30)28(17-20)23-13-7-8-14-24(23)31-2/h3-14,20H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNHRYFAQKZDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on benzimidazole-pyrrolidinone derivatives and related analogs, emphasizing substituent effects on physicochemical properties and bioactivity.

Structural Analogues and Substituent Variations

Key structural differences arise from substitutions on the benzimidazole nitrogen and the pyrrolidinone core:

Compound Name/ID Substituent on Benzimidazole (N1) Substituent on Pyrrolidinone (C4) Molecular Weight (g/mol) Yield (%) Melting Point (°C)
Target Compound 2-Methylphenylmethyl 2-Methoxyphenyl Not reported
Compound 12 2-(3-Methylphenyl)-5-oxo-pyrrolidinyl Acetohydrazide 418 65 194–195
Compound 13 2-(3-Methylphenyl)-5-oxo-pyrrolidinyl Pyrazolyl-oxoethyl Not reported 53 138–139
Compound 14 2-(3-Methylphenyl)-5-oxo-pyrrolidinyl Pyrrolyl-acetamide 442 67 204 (decomp.)
1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]benzimidazol-2-yl}pyrrolidin-2-one Piperidinyl-oxoethyl 4-Butylphenyl 471.6
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one Phenoxyethyl (allyl, methoxy) 2-Methoxyphenyl 511.6

Key Observations:

  • Substituent Bulk and Polarity: The target compound’s 2-methylphenylmethyl group on benzimidazole is less polar than the piperidinyl-oxoethyl group in or the phenoxyethyl group in , suggesting lower solubility but higher lipophilicity.
  • Synthetic Feasibility: Yields for compounds in vary (53–67%), likely influenced by steric hindrance or electronic effects of substituents. For example, compound 14’s higher yield (67%) may reflect the pyrrolyl group’s compatibility with reaction conditions.
  • Thermal Stability: Melting points correlate with crystallinity; compound 12’s higher melting point (194–195°C) vs. compound 13 (138–139°C) suggests stronger intermolecular forces (e.g., hydrogen bonding from the hydrazide group).

Bioactivity Implications

While bioactivity data for the target compound are unavailable, insights can be inferred from related analogs:

  • For example, methoxy-substituted pyridinones in showed 67–79% radical scavenging activity, comparable to ascorbic acid.
  • Antimicrobial Potential: Benzimidazole derivatives often exhibit moderate antibacterial activity. Compound 14’s pyrrolyl substituent may enhance membrane penetration, a hypothesis supported by studies on similar nitrogen-rich heterocycles .

Spectroscopic Characterization

  • NMR and MS: Analogs in were confirmed via $ ^1H $-NMR (e.g., pyrrolidinone carbonyl at δ ~175 ppm) and mass spectrometry (e.g., compound 12: [M+H]$ ^+ $ at m/z 418).
  • Structural Validation: Calculated and observed molecular weights for compounds in matched (<0.3% error), ensuring synthesis accuracy.

Biological Activity

The compound 1-(2-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of molecules characterized by the presence of a pyrrolidine ring and a benzodiazole moiety. Its molecular formula is C23H27N3OC_{23}H_{27}N_3O, and it features both methoxy and methyl phenyl substituents, which may influence its biological activity through various interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this one exhibit significant antitumor properties. For instance, derivatives containing a benzodiazole structure have been shown to inhibit cancer cell proliferation effectively. A study reported that certain benzimidazole derivatives demonstrated promising antitumor activity by disrupting DNA synthesis in cancer cells, suggesting a potential mechanism for the compound's action .

Antimicrobial Effects

The compound's structural analogs have also been evaluated for their antimicrobial properties. Research has demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. These findings suggest that the compound may possess antibacterial properties that could be harnessed for therapeutic applications .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds with similar structures can act as effective inhibitors of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where increased levels of acetylcholine are desired . The potential for urease inhibition also opens avenues for treating conditions such as urinary tract infections.

The biological activity of this compound may involve several mechanisms:

  • DNA Interaction : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes which are crucial for cell replication and survival .
  • Receptor Binding : The presence of the pyrrolidine ring may facilitate interactions with neurotransmitter receptors, potentially influencing neuronal signaling pathways.
  • Enzyme Modulation : By inhibiting specific enzymes like AChE, the compound could modulate neurotransmitter levels and impact various physiological processes.

Case Studies

Several case studies highlight the pharmacological potential of this compound:

  • Anticancer Studies : In vitro studies demonstrated that derivatives with similar structures inhibited tumor growth in cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range .
  • Antimicrobial Screening : A systematic evaluation of various derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing the need for further exploration in clinical settings .
  • Neuroprotective Effects : Research into related compounds has indicated potential neuroprotective effects through AChE inhibition, suggesting that this compound could contribute to therapies aimed at neurodegenerative diseases .

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